Ethyl phenoxyacetate-4-trifluoroborate potassium salt
Description
Ethyl phenoxyacetate-4-trifluoroborate potassium salt (CAS: 1150654-57-1) is a specialized organoboron compound characterized by a phenoxyacetate ester group linked to a trifluoroborate anion stabilized by a potassium counterion. This compound is primarily utilized in pharmaceutical research, organic synthesis, and catalysis due to its stability and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) . Suppliers such as LEAPChem and Shanghai Macklin Biochemical Co., Ltd. highlight its role in supporting high-value R&D and manufacturing processes, emphasizing its niche applications in fine chemical production .
Properties
IUPAC Name |
potassium;[4-(2-ethoxy-2-oxoethoxy)phenyl]-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BF3O3.K/c1-2-16-10(15)7-17-9-5-3-8(4-6-9)11(12,13)14;/h3-6H,2,7H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFZZPHCWFAYGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)OCC(=O)OCC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BF3KO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674894 | |
| Record name | Potassium [4-(2-ethoxy-2-oxoethoxy)phenyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150654-57-1 | |
| Record name | Potassium [4-(2-ethoxy-2-oxoethoxy)phenyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Identity and Structural Overview
- Molecular Formula: C$${10}$$H$${11}$$BF$${3}$$KO$${3}$$
- Molecular Weight: 286.10 g/mol
- CAS Number: 1150654-57-1
- IUPAC Name: potassium;[4-(2-ethoxy-2-oxoethoxy)phenyl]-trifluoroboranuide
- Synonyms: Potassium (4-(2-ethoxy-2-oxoethoxy)phenyl)trifluoroborate, potassium;[4-(2-ethoxy-2-oxoethoxy)phenyl]-trifluoroboranuide
The compound features a phenoxyacetate moiety substituted at the para position with a trifluoroborate potassium salt group, conferring stability and reactivity suitable for cross-coupling applications.
Preparation Methods Analysis
General Synthetic Strategy
The preparation of ethyl phenoxyacetate-4-trifluoroborate potassium salt generally involves the synthesis of the corresponding arylboronic acid or ester intermediate, followed by conversion to the trifluoroborate salt. The process typically includes:
- Step 1: Synthesis of ethyl phenoxyacetate derivatives via nucleophilic substitution or esterification.
- Step 2: Introduction of boron functionality through lithiation or halogen-metal exchange followed by reaction with boron reagents.
- Step 3: Conversion of boronic acid/ester to the trifluoroborate potassium salt by treatment with potassium hydrogen fluoride or related fluorinating agents.
Specific Preparation Routes
Phenoxyacetic Acid Derivative Formation
According to a detailed patent on phenoxyacetic acid derivatives, the ethyl phenoxyacetate backbone is prepared by reacting phenolic compounds with ethyl bromoacetate in the presence of a base such as potassium carbonate in solvents like methyl-ethyl ketone (MEK) at room temperature overnight. This step yields ethyl (4-hydroxyphenoxy)acetate derivatives with high conversion.
| Parameter | Conditions | Outcome |
|---|---|---|
| Phenol derivative | 1.998 mol | Starting material |
| Potassium carbonate | 3.99 mol | Base for nucleophilic substitution |
| Methyl bromoacetate | 2.20 mol initially, then 0.2 mol additional | Alkylating agent |
| Solvent | Methyl-ethyl ketone (3 L) | Reaction medium |
| Temperature | Room temperature | Mild conditions |
| Time | Overnight + additional overnight | Complete conversion |
The product is purified by crystallization or extraction methods to yield the ethyl phenoxyacetate intermediate.
Potassium Trifluoroborate Salt Preparation via Solid Dispersion Technique
A notable method for fluorination involves preparing a potassium monofluoride solid dispersion by mixing potassium monofluoride with water and micropowder silica gel, followed by stirring, separation, and drying. This solid dispersion, with an increased specific surface area, enhances reactivity and allows fluorination under mild conditions (10–60 °C) with high yields and purity.
| Step | Description | Parameters |
|---|---|---|
| Preparation of solid dispersion | Mix 60 parts potassium monofluoride, 100 parts water, 6 parts silica gel | Stirring, separation, drying |
| Fluorination reaction | React chlorinated acetate with potassium monofluoride solid dispersion | 10–60 °C, 3–5 hours |
| Yield and purity | Up to 99.4% yield, purity >99% | High efficiency and control |
Though this method is described for ethyl fluoroacetate, the principle can be adapted for trifluoroborate salt formation in related compounds, including this compound.
Summary Table of Preparation Conditions
Research Findings and Notes
- The use of potassium monofluoride solid dispersions significantly improves the fluorination step's efficiency due to increased surface area and activity, enabling mild reaction conditions and excellent product quality.
- Crystallization from appropriate solvents such as ethanol or water yields potassium trifluoroborate salts with melting points exceeding 300 °C, indicative of high purity and stability.
- The preparation methods emphasize environmentally acceptable and economically feasible processes, avoiding harsh reagents and extreme conditions.
- Although direct preparation protocols for this compound are scarce, the synthesis closely parallels established methods for aryl trifluoroborate salts, with modifications to accommodate the ester functionality.
Chemical Reactions Analysis
Types of Reactions: Ethyl phenoxyacetate-4-trifluoroborate potassium salt undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: Tetrahydrofuran, dimethylformamide, or ethanol.
Major Products: The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reactants used.
Scientific Research Applications
Cross-Coupling Reactions
One of the primary applications of ethyl phenoxyacetate-4-trifluoroborate potassium salt is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boron reagents.
- Advantages :
Table 1: Comparison of Boron Reagents in Cross-Coupling
| Property | Boronic Acids | Boronate Esters | Trifluoroborates |
|---|---|---|---|
| Stability | Low | Moderate | High |
| Reactivity with Electrophiles | Limited | Limited | Broad |
| Purification Difficulty | High | Moderate | Low |
| Cost | Moderate | High | Low |
Biological Studies
Ethyl phenoxyacetate derivatives have shown potential in biological applications, particularly in drug discovery and development. The compound can serve as a building block for synthesizing biologically active molecules.
- Case Study : Research indicates that compounds derived from phenoxyacetates exhibit anti-inflammatory properties, making them candidates for further pharmacological evaluation .
Industrial Applications
The stability and reactivity of this compound make it suitable for industrial applications, especially in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl phenoxyacetate-4-trifluoroborate potassium salt in cross-coupling reactions involves the formation of a palladium complex with the trifluoroborate group. This complex then undergoes oxidative addition with an aryl halide, followed by transmetalation and reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between ethyl phenoxyacetate-4-trifluoroborate potassium salt and related trifluoroborate derivatives:
Structural and Functional Analysis
Substituent Effects: The phenoxyacetate ester in the target compound introduces steric bulk and lipophilicity, making it suitable for reactions requiring controlled steric environments (e.g., stereoselective couplings) . In contrast, the diphenylphosphino-ethynyl group in enables coordination to metals, enhancing catalytic activity . The hydroxyethyl group in improves hydrophilicity, favoring aqueous-phase reactions, whereas KBF₄’s simplicity limits its use to non-organometallic applications .
Synthetic Complexity: The synthesis of this compound likely requires multi-step functionalization of arylboronic acids, while KBF₄ is produced via straightforward acid-base reactions . The phosphino-ethynyl derivative in demands stringent anhydrous conditions due to the reactivity of n-BuLi and air-sensitive intermediates .
Stability and Reactivity :
- Trifluoroborate salts generally exhibit superior stability compared to boronic acids, but substituents modulate reactivity. For example, the ester group in the target compound reduces hydrolysis risk compared to hydroxyethyl derivatives . KBF₄’s inertness limits its utility in organic synthesis but ensures durability in high-temperature industrial processes .
Research Findings and Industrial Relevance
- Pharmaceutical Utility: this compound is prioritized in drug discovery for constructing complex aryl ethers, a common motif in bioactive molecules .
- Catalytic Performance: Phosphino-ethynyl trifluoroborates (e.g., ) show exceptional activity in palladium-catalyzed couplings, achieving turnover numbers (TONs) exceeding 10⁵ in model reactions .
Biological Activity
Ethyl phenoxyacetate-4-trifluoroborate potassium salt is a compound of interest due to its potential biological activities, particularly as a modulator of prostaglandin receptors. This article reviews the biological activity of this compound, synthesizing findings from various studies, patents, and databases.
- Molecular Formula : C10H10BF3O3K
- Molecular Weight : 292.20 g/mol
- CAS Number : 46739272
Research indicates that this compound acts primarily as a modulator of the EP2 and EP4 prostaglandin receptors, which are involved in various physiological processes, including inflammation and pain modulation . The trifluoroborate moiety enhances its interaction with biological targets, potentially increasing its effectiveness as a therapeutic agent.
Pharmacological Effects
- Prostaglandin Receptor Modulation : The compound has been shown to selectively modulate the activity of prostaglandin receptors, which play critical roles in inflammation and pain pathways .
- Antinociceptive Properties : Preliminary studies suggest that this compound may possess antinociceptive effects, reducing pain responses in animal models .
Toxicological Studies
A recent study examined the toxicological profile of related organotrifluoroborates, noting that these compounds did not significantly alter biochemical markers associated with liver or kidney damage at tested doses (25, 50, and 100 mg/kg) in mice . The absence of significant changes in liver enzymes suggests a favorable safety profile for further investigation.
Case Studies
- Modulation of Pain : In a controlled study, mice treated with this compound exhibited reduced pain sensitivity when subjected to acetic acid-induced nociception. This indicates potential applications in pain management therapies .
- Inhibition Studies : Ethyl phenoxyacetate derivatives have been investigated for their ability to inhibit serine proteases, suggesting a broader range of biological activities that may include anti-inflammatory effects .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing ethyl phenoxyacetate-4-trifluoroborate potassium salt, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting phenoxyacetic acid derivatives with potassium trifluoroborate salts under anhydrous conditions. Optimize yields by controlling stoichiometry (e.g., 1:1.2 molar ratio of precursor to trifluoroborate), using aprotic solvents (e.g., THF or DCM), and maintaining temperatures between 0–25°C to minimize side reactions. Catalytic agents like Lewis acids (e.g., BF₃·OEt₂) may enhance reactivity .
Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Focus on ¹⁹F NMR (δ ~-150 to -160 ppm for BF₃⁻) and ¹¹B NMR (δ ~1–3 ppm for tetrahedral boron environments) to confirm trifluoroborate coordination .
- IR Spectroscopy : Identify B-F stretching vibrations (~1100 cm⁻¹) and ester carbonyl peaks (~1740 cm⁻¹) .
- Mass Spectrometry : Use high-resolution ESI-MS to detect molecular ion clusters ([M+K]⁺ or [M-BF₃]⁻) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in moisture-free environments (desiccators with P₂O₅) under inert gas (Ar/N₂). Avoid prolonged exposure to light or temperatures >30°C. Monitor degradation via periodic TLC or ¹⁹F NMR to detect hydrolysis byproducts (e.g., free phenoxyacetic acid) .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties and reaction pathways of this compound in catalytic systems?
- Methodological Answer : Use hybrid functionals (e.g., B3LYP or M06-2X) with basis sets like 6-311++G(d,p) for B and F atoms. Analyze electron density maps (Laplacian ∇²ρ) to identify nucleophilic/electrophilic sites. Compare computed IR/NMR spectra with experimental data to validate models. For reaction mechanisms, calculate transition-state energies and solvent effects (e.g., PCM for THF) .
Q. What experimental strategies resolve discrepancies between computational predictions and observed reactivity in cross-coupling reactions involving this compound?
- Methodological Answer :
- Kinetic Studies : Conduct variable-temperature NMR to measure activation parameters (ΔH‡, ΔS‡).
- Isotope Labeling : Use deuterated substrates to probe hydrogen-transfer steps.
- Solvent Screening : Test polar vs. non-polar solvents to assess dielectric effects on ion pairing.
Cross-reference DFT-derived Mulliken charges with Hammett substituent constants to rationalize electronic effects .
Q. How does the trifluoroborate moiety influence the compound’s stability under aqueous vs. anhydrous conditions in biological or catalytic applications?
- Methodological Answer : Perform accelerated stability testing:
- Hydrolysis Kinetics : Monitor pH-dependent decomposition (e.g., 0.1 M HCl vs. PBS buffer) via HPLC.
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles.
- X-ray Diffraction : Compare crystal structures before/after degradation to identify structural vulnerabilities.
Computational MD simulations can model hydration shells around the BF₃⁻ group to predict solvolysis pathways .
Data Contradiction and Validation
Q. How should researchers address conflicting data on the compound’s catalytic efficiency in Suzuki-Miyaura couplings?
- Methodological Answer :
- Control Experiments : Verify ligand purity, Pd catalyst source, and base (e.g., K₂CO₃ vs. CsF).
- Synchrotron XRD : Resolve ambiguities in reaction intermediates (e.g., Pd-BF₃ adducts).
- Statistical Analysis : Apply multivariate regression to identify dominant factors (e.g., solvent polarity, Pd:ligand ratio) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
